![molecular formula C18H18N4O3S B2589937 2-(6-Cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(2-ethylphenyl)acetamide CAS No. 1251557-68-2](/img/structure/B2589937.png)
2-(6-Cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(2-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a thiazolo[4,3-d]pyrimidin-4-yl moiety attached to a cyclopropyl group and an N-(2-ethylphenyl)acetamide group.Physical and Chemical Properties Analysis
The compound has a molecular weight of 370.43. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Synthesis and Biological Activities
Anti-inflammatory and Analgesic Properties : Pyrimidine derivatives, including compounds similar in structure to the specified chemical, have been synthesized and shown to exhibit anti-inflammatory and analgesic activities. For instance, compounds in a related study exhibited up to 40% anti-inflammatory and 75% analgesic activity at specific dosages (Sondhi et al., 2009).
Insecticidal Applications : Derivatives of similar pyrimidine structures have been synthesized for use as insecticides. These compounds have shown effectiveness against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Antitumor Activities : Various heterocyclic compounds derived from similar pyrimidine structures have been studied for their antitumor activities. These compounds have shown significant inhibitory effects on various human cancer cell lines, indicating potential as antitumor agents (Shams et al., 2010).
Antimicrobial Properties : Research has also focused on the synthesis of heterocycles incorporating pyrimidine moieties for antimicrobial applications. These compounds have been tested and evaluated as antimicrobial agents with promising results (Bondock et al., 2008).
Synthesis and Chemical Properties
Synthetic Pathways : The synthesis of these compounds often involves complex reactions, utilizing various precursors and chemical reagents. These synthetic routes are crucial for creating the diverse range of biological activities exhibited by these compounds. The methodologies include cyclocondensation, regioselective attacks, and cyclization, reflecting the chemical versatility of these compounds (Albratty et al., 2017).
Radiosynthesis for Imaging : There is also research on the synthesis of related compounds for radioligand imaging using positron emission tomography (PET). These studies are vital for medical imaging and diagnostic applications (Dollé et al., 2008).
Future Directions
Properties
IUPAC Name |
2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-2-11-5-3-4-6-13(11)19-15(23)9-21-14-10-26-20-16(14)17(24)22(18(21)25)12-7-8-12/h3-6,10,12H,2,7-9H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKCWSAVOAASRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C3=CSN=C3C(=O)N(C2=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{[4-(4-fluorophenyl)piperazino]methyl}-3-nitrobenzenecarboxylate](/img/structure/B2589856.png)

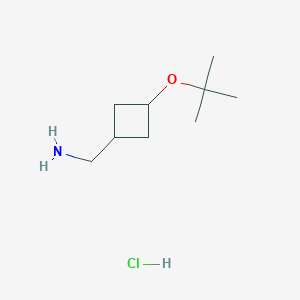
![2-(4-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2589864.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2589865.png)
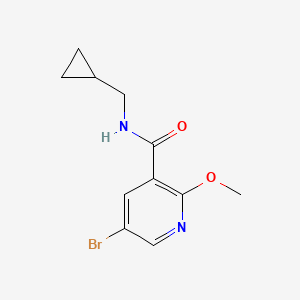

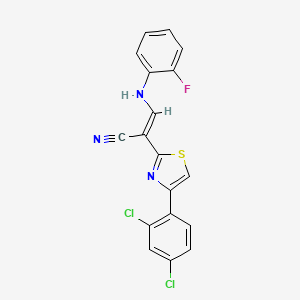
![benzo[d][1,3]dioxol-5-yl(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2589870.png)
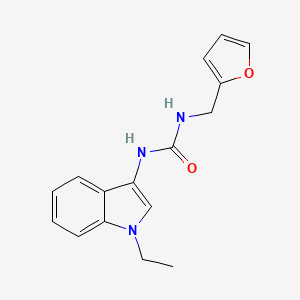

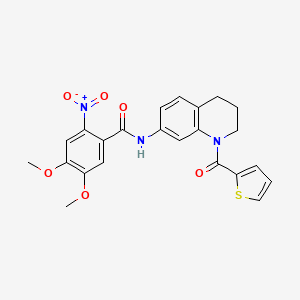
![1-(pyridin-2-ylmethyl)-4-((pyridin-3-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2589876.png)
